Sucrose 1',6'-dicarboxylic acid
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Overview
Description
Sucrose 1’,6’-dicarboxylic acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is characterized by the presence of two carboxylic acid groups attached to the sucrose molecule. It has a molecular formula of C12H18O13 and a molecular weight of 370.26 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sucrose 1’,6’-dicarboxylic acid can be achieved through the catalytic oxidation of sucrose. This process involves the use of specific catalysts and controlled reaction conditions to introduce carboxylic acid groups at the 1’ and 6’ positions of the sucrose molecule . The reaction typically requires an oxidizing agent, such as potassium permanganate (KMnO4), in an acidic, alkaline, or neutral medium .
Industrial Production Methods
Industrial production of sucrose 1’,6’-dicarboxylic acid involves large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of sucrose to the desired product .
Chemical Reactions Analysis
Types of Reactions
Sucrose 1’,6’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce additional carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Additional carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
Sucrose 1’,6’-dicarboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sucrose 1’,6’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes . Additionally, its carboxylic acid groups can form complexes with metal ions, affecting their bioavailability and activity .
Comparison with Similar Compounds
Similar Compounds
Succinic Acid: A dicarboxylic acid with a similar structure but different functional properties.
Malic Acid: Another dicarboxylic acid used in various industrial applications.
Itaconic Acid:
Uniqueness
Sucrose 1’,6’-dicarboxylic acid is unique due to its derivation from sucrose, a common disaccharideIts structure allows for specific interactions with enzymes and other biomolecules, making it valuable in biochemical research and industrial applications .
Properties
Molecular Formula |
C12H18O13 |
---|---|
Molecular Weight |
370.26 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-3,4-dihydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2,5-dicarboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2-3(14)4(15)5(16)10(23-2)25-12(11(21)22)8(18)6(17)7(24-12)9(19)20/h2-8,10,13-18H,1H2,(H,19,20)(H,21,22)/t2-,3-,4+,5-,6-,7+,8+,10-,12-/m1/s1 |
InChI Key |
BGTCFEVRNCYTLC-SUQKBNJCSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)C(=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)O)O)O)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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